molecular formula C17H25ClN2O2 B14146848 1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one CAS No. 368839-00-3

1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one

Cat. No.: B14146848
CAS No.: 368839-00-3
M. Wt: 324.8 g/mol
InChI Key: CKUIPRQKFQVWNC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to form the diazinanone ring. The hydroxy and methyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

368839-00-3

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one

InChI

InChI=1S/C17H25ClN2O2/c1-12(2)10-19-15(21)20(14-8-6-13(18)7-9-14)17(5,22)11-16(19,3)4/h6-9,12,22H,10-11H2,1-5H3

InChI Key

CKUIPRQKFQVWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)N(C(CC1(C)C)(C)O)C2=CC=C(C=C2)Cl

solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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